molecular formula C22H12N2O6 B083012 2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone CAS No. 14027-98-6

2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone

Cat. No. B083012
CAS RN: 14027-98-6
M. Wt: 400.3 g/mol
InChI Key: WDDZBXNHZJPBKS-UHFFFAOYSA-N
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Description

2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, commonly known as BHPI, is a synthetic molecule with potential applications in various scientific fields. BHPI is a tetrahydroisoquinoline derivative that has been synthesized using various methods, including the Pictet-Spengler reaction, the Ullmann coupling reaction, and the Suzuki-Miyaura cross-coupling reaction.

Mechanism Of Action

The mechanism of action of BHPI is not fully understood, but it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BHPI has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.

Biochemical And Physiological Effects

BHPI has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells. BHPI has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of BHPI is its potential as a building block for the synthesis of organic semiconductors. Another advantage is its selective cytotoxicity towards cancer cells. One limitation of BHPI is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on BHPI. One direction is the development of more efficient synthesis methods for BHPI. Another direction is the investigation of BHPI's potential as a building block for the synthesis of organic electronics. Additionally, the development of BHPI-based anticancer drugs with improved efficacy and selectivity is another potential future direction.

Synthesis Methods

BHPI can be synthesized using various methods, including the Pictet-Spengler reaction, the Ullmann coupling reaction, and the Suzuki-Miyaura cross-coupling reaction. The Pictet-Spengler reaction involves the condensation of an indole with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring. The Ullmann coupling reaction involves the coupling of two aryl halides in the presence of a copper catalyst. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

BHPI has potential applications in various scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, BHPI has been shown to have anticancer activity by inducing apoptosis in cancer cells. In materials science, BHPI has been used as a building block for the synthesis of organic semiconductors. In organic electronics, BHPI has been used as a hole-transporting material in organic light-emitting diodes.

properties

CAS RN

14027-98-6

Product Name

2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone

Molecular Formula

C22H12N2O6

Molecular Weight

400.3 g/mol

IUPAC Name

2,6-bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

InChI

InChI=1S/C22H12N2O6/c25-13-5-1-11(2-6-13)23-19(27)15-9-17-18(10-16(15)20(23)28)22(30)24(21(17)29)12-3-7-14(26)8-4-12/h1-10,25-26H

InChI Key

WDDZBXNHZJPBKS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=C(C=C5)O)O

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=C(C=C5)O)O

Origin of Product

United States

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